N-[4-(4-chlorophenoxy)phenyl]benzamide
Overview
Description
N-[4-(4-chlorophenoxy)phenyl]benzamide is a chemical compound characterized by its unique structure, which includes a benzamide group attached to a phenyl ring substituted with a 4-chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-chlorophenoxy)phenyl]benzamide typically involves the reaction of 4-chlorophenol with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate phenol ester, which is then converted to the final benzamide product through a series of steps involving heating and purification.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-[4-(4-chlorophenoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the benzamide or phenyl rings can produce a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
N-[4-(4-chlorophenoxy)phenyl]benzamide has found applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-(4-chlorophenoxy)phenyl]benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
N-[4-(4-chlorophenoxy)phenyl]benzamide is unique due to its specific structural features and potential applications. Similar compounds include:
4-Chlorophenoxyacetic acid: Used as a herbicide and plant growth regulator.
Benzamide derivatives: Employed in various pharmaceutical and industrial applications.
Phenyl-substituted benzamides: Investigated for their biological activity and therapeutic potential.
These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c20-15-6-10-17(11-7-15)23-18-12-8-16(9-13-18)21-19(22)14-4-2-1-3-5-14/h1-13H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHFUEMCAHODAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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